2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one belongs to the tetrahydrobenzothienopyrimidinone class, characterized by a fused bicyclic core with sulfur and nitrogen atoms. Its structure includes:
- Sulfanyl group: Positioned at C2, substituted with a 4-fluorobenzyl moiety.
- Furan-2-ylmethyl group: At C3, introducing a heteroaromatic ring that may enhance π-π stacking interactions or modulate solubility.
Properties
Molecular Formula |
C22H19FN2O2S2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H19FN2O2S2/c23-15-9-7-14(8-10-15)13-28-22-24-20-19(17-5-1-2-6-18(17)29-20)21(26)25(22)12-16-4-3-11-27-16/h3-4,7-11H,1-2,5-6,12-13H2 |
InChI Key |
UVZLOYPDBMHSAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the benzothieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a pyrimidine precursor.
Introduction of the furan-2-ylmethyl group: This step may involve a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with the benzothieno[2,3-d]pyrimidine core.
Attachment of the fluorobenzylsulfanyl group: This can be accomplished through a thiol-ene reaction where a 4-fluorobenzyl thiol reacts with an appropriate alkene derivative of the benzothieno[2,3-d]pyrimidine core.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Addition: The compound can participate in addition reactions, particularly at the double bonds present in the furan ring, using reagents like halogens or hydrogen.
Scientific Research Applications
2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Interacting with receptors: The compound may act as an agonist or antagonist of specific receptors, modulating their signaling pathways.
Disrupting cellular processes: It can interfere with key cellular processes such as DNA replication, protein synthesis, and cell division, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Substituent Variations
Key Observations:
- C2 Substituents :
- 4-Fluorobenzylsulfanyl (Target Compound): Balances lipophilicity and electronic effects via fluorine’s electronegativity .
- Trifluoromethylbenzylsulfanyl (): Strong electron-withdrawing CF3 group may enhance resistance to oxidative metabolism .
- Chloro-fluorobenzylsulfanyl (): Dual halogens could improve target binding via halogen bonds .
- C3 Substituents :
Table 2: Reported Properties of Selected Analogs
Key Points:
- Antimicrobial Activity: While the target compound’s activity is undocumented, structurally related thienopyrimidines with sulfanyl or formazan groups show antimicrobial effects .
- Solubility: Substituents like methoxy () or propyl-amino () improve hydrophilicity compared to the target’s furan group .
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